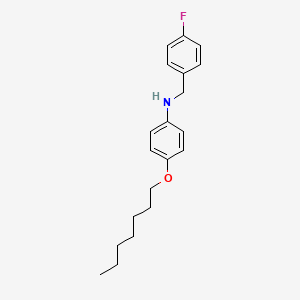
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline
Vue d'ensemble
Description
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is an organic compound characterized by the presence of a fluorobenzyl group and a heptyloxy group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-4-(heptyloxy)aniline typically involves a multi-step process:
Formation of 4-(heptyloxy)aniline: This can be achieved by reacting 4-nitrophenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)nitrobenzene. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Introduction of the 4-fluorobenzyl group: The 4-(heptyloxy)aniline is then reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced fluorobenzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or fluorescence.
Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of N-(4-Fluorobenzyl)-4-(heptyloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorobenzyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(4-Fluorobenzyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and may influence its interaction with biological targets or materials.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-heptoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO/c1-2-3-4-5-6-15-23-20-13-11-19(12-14-20)22-16-17-7-9-18(21)10-8-17/h7-14,22H,2-6,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACILWJPLUIQWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


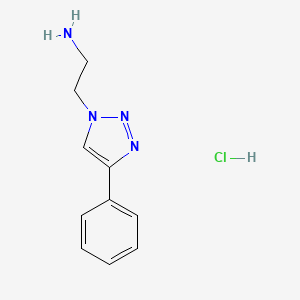
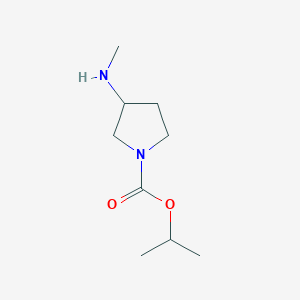
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)

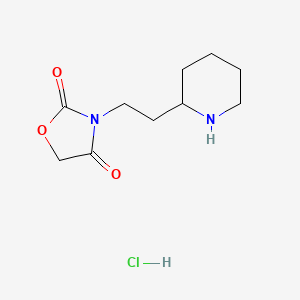
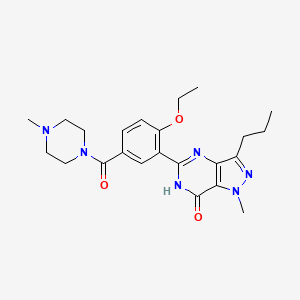


![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
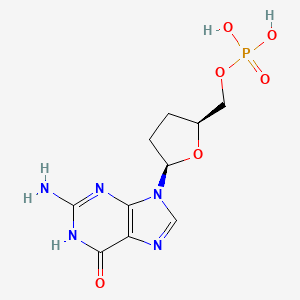
![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)
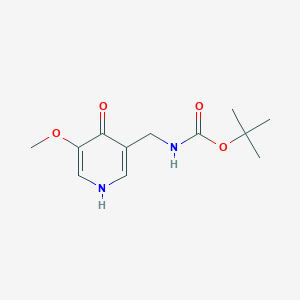

![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
